molecular formula C19H17NO5 B2951046 8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1706522-37-3

8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2951046
M. Wt: 339.347
InChI Key: LERZILDGTGAMIX-FPYGCLRLSA-N
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Description

The compound is a type of flavonoid , which is a class of plant and fungus secondary metabolites. Flavonoids are known for their diverse beneficial effects on human health, including their anti-inflammatory, antioxidant, and anticancer properties .


Molecular Structure Analysis

The molecular structure of flavonoids is based on a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring © . This carbon structure can be abbreviated C6-C3-C6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For flavonoids, properties such as solubility, melting point, and color can vary widely .

Future Directions

Research into flavonoids is ongoing, with many studies focusing on their potential health benefits. Future research may focus on understanding the specific mechanisms of action of different flavonoids and developing methods to enhance their bioavailability .

properties

IUPAC Name

8-methoxy-6-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-6-4-13(5-7-14)16(21)8-3-12-9-15-19(17(10-12)24-2)25-11-18(22)20-15/h3-10H,11H2,1-2H3,(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERZILDGTGAMIX-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one

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